molecular formula C11H12N2OS B5727384 2-(ethylthio)-3-methyl-4(3H)-quinazolinone

2-(ethylthio)-3-methyl-4(3H)-quinazolinone

Cat. No. B5727384
M. Wt: 220.29 g/mol
InChI Key: LCFLEZFJJSLMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-3-methyl-4(3H)-quinazolinone is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinazolinone family and has a variety of biological activities that make it a promising candidate for drug development. In

Mechanism of Action

The exact mechanism of action of 2-(ethylthio)-3-methyl-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, 2-(ethylthio)-3-methyl-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethylthio)-3-methyl-4(3H)-quinazolinone are diverse and depend on the specific application. For example, this compound has been shown to induce apoptosis in cancer cells, which could make it useful in the treatment of cancer. In addition, 2-(ethylthio)-3-methyl-4(3H)-quinazolinone has been found to inhibit the replication of the hepatitis C virus, which could make it useful in the treatment of viral infections. Other potential applications of this compound include the treatment of inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(ethylthio)-3-methyl-4(3H)-quinazolinone in lab experiments is its diverse biological activities. This compound has been shown to have anticancer, antiviral, anti-inflammatory, and anti-oxidant properties, making it a useful tool for studying various diseases and biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other heterocyclic compounds, 2-(ethylthio)-3-methyl-4(3H)-quinazolinone can be toxic to cells at high concentrations, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-(ethylthio)-3-methyl-4(3H)-quinazolinone. One area of interest is the development of new drugs based on this compound. Researchers could explore the structure-activity relationship of 2-(ethylthio)-3-methyl-4(3H)-quinazolinone and its analogs to identify compounds with improved therapeutic properties. Another area of interest is the study of the mechanism of action of 2-(ethylthio)-3-methyl-4(3H)-quinazolinone. Researchers could use various techniques such as proteomics and genomics to identify the targets of this compound and its downstream effects. Finally, researchers could explore the potential use of 2-(ethylthio)-3-methyl-4(3H)-quinazolinone in combination with other drugs or therapies to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-(ethylthio)-3-methyl-4(3H)-quinazolinone can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzamide with ethyl thioglycolate in the presence of a base such as sodium ethoxide. This reaction yields the desired compound as a yellow solid with a melting point of around 175-177°C.

Scientific Research Applications

2-(ethylthio)-3-methyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer, antitumor, and antiviral properties, making it a promising candidate for the development of new drugs. In addition, 2-(ethylthio)-3-methyl-4(3H)-quinazolinone has been found to have anti-inflammatory and anti-oxidant activities, which could make it useful in the treatment of various diseases.

properties

IUPAC Name

2-ethylsulfanyl-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-3-15-11-12-9-7-5-4-6-8(9)10(14)13(11)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFLEZFJJSLMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-3-methylquinazolin-4(3H)-one

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